molecular formula C16H14N2O2S B4944212 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B4944212
M. Wt: 298.4 g/mol
InChI Key: HHGKRALYJZOJAK-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(18-16-17-9-10-21-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKRALYJZOJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide moiety. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions to form the thiazole ring. The phenoxybenzamide group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial. Scale-up processes would require thorough testing to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole ring.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide is unique due to its specific combination of the thiazole ring and phenoxybenzamide group, which imparts distinct chemical and biological properties

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